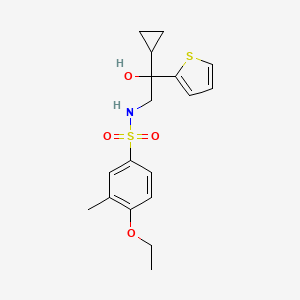

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. Benzenesulfonamides are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications in various diseases. The compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy and methyl groups. Additionally, it contains a cyclopropyl group and a thiophene ring, indicating potential for interesting chemical and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For example, in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to obtain the intermediate sulfonamide, which was then further reacted with different electrophiles to yield the target compounds . Although the specific synthesis of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be analyzed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. For instance, the crystal structure of a related compound, (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, was determined using solid-state NMR and density functional theory calculations . These techniques could be applied to determine the molecular structure of the compound , providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, including palladium-catalyzed cross-coupling reactions. For example, N-(2-iodophenyl)-4-methylbenzenesulfonamide was used in a palladium-catalyzed reaction to produce cyclopropane-containing derivatives . The presence of reactive functional groups in "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" suggests that it could also be a substrate for similar coupling reactions, potentially leading to a variety of structurally diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of substituents like fluorine atoms can significantly affect the properties of these compounds, as seen in the case of selective cyclooxygenase-2 inhibitors . The specific physical and chemical properties of "N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide" would need to be determined experimentally, but its structure suggests it may possess unique characteristics relevant to its biological activity.

Aplicaciones Científicas De Investigación

Antitubercular Activity

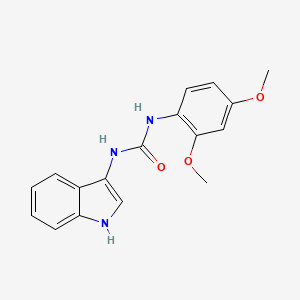

Compounds structurally related to the given chemical, such as benzenesulfonamides with specific substitutions, have been explored for their potential antitubercular activities. For instance, a study by Purushotham and Poojary (2018) on N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide revealed insights into its plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis through docking studies, suggesting potential applications in antitubercular drug development (Purushotham & Poojary, 2018).

Antimicrobial and Antioxidant Studies

Another research avenue involves the synthesis and evaluation of sulfonamide derivatives for antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, demonstrating significant antibacterial, antifungal, and antioxidant properties, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide compounds have also been evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, which are crucial for developing anti-inflammatory drugs. Hashimoto et al. (2002) identified a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as potent and selective COX-2 inhibitors, highlighting the structural attributes necessary for enhanced selectivity and efficacy (Hashimoto et al., 2002).

Synthesis and Optical Properties

The synthesis and optical properties of sulfonamide derivatives have been explored for potential applications in materials science. Bogza et al. (2018) studied the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, revealing moderate to high fluorescence quantum yields, suggesting applications as invisible ink dyes or in optoelectronic devices (Bogza et al., 2018).

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-ethoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S2/c1-3-23-16-9-8-15(11-13(16)2)25(21,22)19-12-18(20,14-6-7-14)17-5-4-10-24-17/h4-5,8-11,14,19-20H,3,6-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXGKOPGXPQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CS3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

![1-(3-chloro-4-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2543587.png)

![Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2543593.png)